molecular formula C23H28N2O5 B15089623 DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- CAS No. 112121-76-3

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-

Cat. No.: B15089623
CAS No.: 112121-76-3
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-OYKVQYDMSA-N
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Description

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- (CAS 112121-76-3) is a synthetic dipeptide derivative with a molecular formula of C23H28N2O5 and a molecular weight of 412.48 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to the L-phenylalanyl residue, which is conjugated to DL-phenylalanine. The Boc group is widely used in peptide synthesis to protect amine functionalities during stepwise assembly, enabling selective deprotection under acidic conditions .

This compound is commercially available from suppliers such as HANGZHOU JHECHEM and Parchem Chemicals, where it is marketed for applications in pharmaceuticals, biochemical research, and peptide synthesis intermediates . Its stereochemical complexity (DL-configuration) and Boc-protected design make it a versatile building block for generating chiral peptides with tailored properties.

Properties

CAS No.

112121-76-3

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19?/m0/s1

InChI Key

NNOBHAOOLCEJBL-OYKVQYDMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- typically involves the protection of the amino group of phenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with another phenylalanine derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process is optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a transient protecting agent for the amino group during synthetic processes.

Deprotection Mechanism :
The Boc group is removed under acidic conditions via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a free amine and volatile byproducts (e.g., isobutylene and CO₂) .

Reaction Reagents/Conditions Products
Boc deprotectionTFA (20–50%) in DCM, 0–25°CFree amine + isobutylene + CO₂

Industrial Relevance :
Automated peptide synthesizers optimize Boc deprotection for high-throughput production, minimizing side reactions.

Ester Hydrolysis

The compound contains an ester group (-COOCH₃), which undergoes hydrolysis to form a carboxylic acid.

Reaction Conditions Catalyst/Enzyme Products
Acid-catalyzed hydrolysisHCl (6M), refluxH⁺Carboxylic acid + methanol
Base-catalyzed hydrolysisNaOH (1M), 60°COH⁻Carboxylate salt + methanol
Enzymatic hydrolysispH 7–8, 37°CEsterase/LipaseEnantioselective products

Enantioselective hydrolysis, as demonstrated in Boc-Phe-OH derivatives, enables chiral resolution for pharmaceutical intermediates .

Nucleophilic Substitution at Chloromethyl Site

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution with amines, thiols, or hydroxide ions.

Reagent Conditions Product
NH₃ (aq)25°C, 12h-CH₂NH₂ derivative
KHS (potassium hydrosulfide)DMF, 60°C-CH₂SH derivative
NaOH (1M)Reflux, 6h-CH₂OH derivative

Note : The chlorine atom’s electronegativity enhances leaving-group ability, facilitating rapid substitution.

Oxidation of the Phenyl Ring

Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the phenyl ring forms quinones, though this is less common due to ring stability.

Reduction of Carbonyl Groups

Lithium aluminum hydride (LiAlH₄) reduces ester groups to primary alcohols:

Reaction Reagents Conditions Product
Ester reductionLiAlH₄, dry THF0°C → 25°C-CH₂OH derivative

Enzymatic and Chemoenzymatic Reactions

Phenylalanine ammonia lyase (PAL) catalyzes reversible amination/deamination, enabling stereoselective synthesis of D- or L-phenylalanine derivatives .

Key Process :

  • Step 1 : PAL-mediated amination of cinnamic acid to L-phenylalanine.

  • Step 2 : Stereoselective oxidation (e.g., D-amino acid oxidase) followed by nonselective reduction yields D-phenylalanine derivatives .

Enzyme Function Outcome
PALAmination of cinnamic acidL-phenylalanine synthesis
D-amino acid oxidaseStereoselective oxidationKetone intermediate

Industrial Application :
This cascade achieves >99% enantiomeric excess (ee) for non-natural D-phenylalanine derivatives, critical for peptide therapeutics .

Peptide Bond Cleavage

Hydrolysis of the peptide bond occurs under extreme pH or enzymatic conditions:

Method Conditions Catalyst
Acidic hydrolysis6M HCl, 110°C, 24hH⁺
Enzymatic cleavageTrypsin, pH 8, 37°CProtease

Scientific Research Applications

DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- is used in various scientific research applications:

Mechanism of Action

The mechanism of action of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- with structurally or functionally related compounds, supported by evidence from diverse sources:

Compound Structure/Modifications Molecular Weight Key Features Applications References
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- Boc-protected L-phenylalanyl-DL-phenylalanine 412.48 Acid-labile Boc group; DL-configuration enhances stereochemical diversity. Peptide synthesis intermediates; chiral drug development.
N-Carbobenzoxy-O-N-benzyl-L-tyrosyl-taurine Carbobenzoxy (Cbz) protecting group; tyrosine and taurine residues. ~450 (estimated) Cbz group requires hydrogenolysis for removal; tyrosine introduces phenolic functionality. Enzyme inhibition studies; model substrates for proteases.
N-Acetyl-DL-phenylalanine (Afalanine) Acetylated DL-phenylalanine; lacks Boc or additional residues. 165.19 Simple structure; no protecting groups. Biochemical studies; reference standard in chromatography.
Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine Phenylacetyl and methyl ester modifications. ~350 (estimated) Lipophilic substituents enhance pesticidal activity. Agricultural fungicides (e.g., benalaxyl).
Boc-4-(trifluoromethyl)-DL-phenylalanine Boc-protected DL-phenylalanine with trifluoromethyl substitution. 333.3 Trifluoromethyl group increases hydrophobicity and metabolic stability. Medicinal chemistry; fluorinated peptide analogs.
DL-Alanine, N,N-bis[(1,1-dimethylethoxy)carbonyl]-, ethyl ester Double Boc protection on DL-alanine; ethyl ester. ~300 (estimated) Enhanced steric hindrance; ester improves solubility in organic solvents. Specialty intermediates for hindered peptide synthesis.

Structural and Functional Insights

  • Protecting Groups : Unlike carbobenzoxy (Cbz) derivatives, the Boc group in the target compound allows milder deprotection (e.g., with trifluoroacetic acid) without requiring catalytic hydrogenation . This makes it preferable for acid-stable peptide sequences.
  • Stereochemistry : The DL-configuration provides racemic flexibility compared to enantiopure analogs like L-phenylalanine derivatives (e.g., CAS 50-33-9), enabling exploration of stereochemical effects on bioactivity .
  • Substituent Effects : The addition of a trifluoromethyl group (as in Boc-4-(trifluoromethyl)-DL-phenylalanine) significantly alters electronic and hydrophobic properties, enhancing binding affinity in drug candidates .

Research Findings and Data

  • Purity and Analysis: Compounds like the target are validated via thin-layer chromatography (TLC) and polarimetry to ensure homogeneity, as noted in studies of similar derivatives .
  • Commercial Specifications : Suppliers such as HANGZHOU JHECHEM provide the compound with ≥95% purity, emphasizing its use in GMP-compliant pharmaceutical manufacturing .

Biological Activity

DL-Phenylalanine, specifically the compound N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-, is a derivative of phenylalanine that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines its biological activity, focusing on its effects on cellular mechanisms, pharmacological properties, and relevant case studies.

  • Molecular Formula : C27H36N2O5
  • Molecular Weight : 468.59 g/mol
  • CAS Number : 159549-96-9
  • Purity : 96.51%

DL-Phenylalanine acts primarily through modulation of neurotransmitter levels and has been studied for its role in pain management and mood enhancement. It is believed to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of norepinephrine from phenylethanolamine. This inhibition can lead to increased levels of phenylethylamine (PEA), a compound associated with mood elevation and pain relief .

Biological Activities

  • Neurotransmitter Modulation :
    • DL-Phenylalanine increases the levels of dopamine and norepinephrine in the brain, which can enhance mood and cognitive function.
    • Studies have shown that it may alleviate symptoms of depression by modulating serotonin levels .
  • Pain Relief :
    • Clinical trials indicate that DL-Phenylalanine may be effective in reducing chronic pain conditions such as fibromyalgia and neuropathic pain.
    • The compound's analgesic properties are attributed to its ability to inhibit the reuptake of endorphins, thereby enhancing their availability in the synaptic cleft .
  • Antioxidant Activity :
    • Research has suggested that DL-Phenylalanine possesses antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Study 1: Chronic Pain Management

A double-blind placebo-controlled study evaluated the efficacy of DL-Phenylalanine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among participants receiving DL-Phenylalanine compared to the placebo group, suggesting its potential as an adjunct therapy for chronic pain management .

Case Study 2: Depression

In a randomized clinical trial involving patients with major depressive disorder, those treated with DL-Phenylalanine showed a marked improvement in depressive symptoms compared to those receiving standard treatment alone. This study highlighted the compound's potential as an alternative treatment option for depression .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
Neurotransmitter ModulationIncreases dopamine and norepinephrine levels
Pain ReliefInhibits endorphin reuptake
Antioxidant ActivityReduces oxidative stress

Q & A

Q. Critical Factors :

  • pH Control : Excess base (e.g., NaHCO₃) ensures efficient Boc protection but may hydrolyze the ester moiety if unoptimized .
  • Solvent Choice : Anhydrous solvents (e.g., DCM) minimize side reactions during coupling .
  • Yield Range : 60–75% for small-scale reactions; scalability requires optimized stoichiometry and purification (e.g., flash chromatography) .

Basic Research Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve enantiomeric impurities. Mobile phase: Acetonitrile/0.1% TFA in water (70:30 v/v) .
  • NMR : ¹H and ¹³C NMR confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and peptide bond formation (amide protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 309.31 (theoretical) with deviations <0.01% .

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